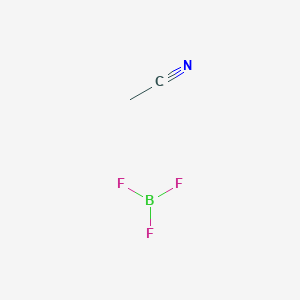

Boron trifluoride acetonitrile complex

Descripción general

Descripción

Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether . It is mainly used as a catalyst for organic reactions and is an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .

Synthesis Analysis

The synthesis of this compound involves dehydrating boric acid and anhydrous hydrofluoric acid, which are used as raw materials to generate boron trifluoride gas . Sulfur trioxide is used as a dehydrating agent . In a complexing container, the purified boron trifluoride gas and acetonitrile undergo complexation . The reaction liquid of the complexation is then cooled for crystallization in a filter, and the solids collected are the solid trifluoride acetonitrile complex .

Chemical Reactions Analysis

This compound is mainly used as a catalyst for organic reactions . It is also an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .

Physical and Chemical Properties Analysis

This compound is a colorless or light yellow transparent liquid . It has a density of 0.875 g/cm3 at 20 °C . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether .

Aplicaciones Científicas De Investigación

Vibration Analysis and Spectroscopy

- Normal Coordinate Analysis : A comprehensive normal coordinate analysis of the acetonitrile-boron trifluoride complex has been conducted, providing insights into mean amplitudes of vibration and key Coriolis coupling constants (Devarajan & Cyvin, 1971).

- Infrared Spectroscopy Studies : FTIR studies of the acetonitrile-boron trifluoride complex in various matrices have contributed to a better understanding of the vibrational spectra and matrix effects on these spectra (Hattori, Suzuki, & Shimizu, 2005).

Catalysis and Chemical Reactions

- Oxidation Catalysis : Boron trifluoride acetonitrile complex activates superoxide for the chemoselective oxidation of sulfides to sulfoxides, offering a method that avoids overoxidation and the use of complex catalysts or toxic compounds (Chen & Shen, 2005).

- Beckmann Rearrangement Catalyst : Efficient catalysis of Beckmann rearrangement of ketoximes into amides with high yields has been demonstrated using this compound (An et al., 2011).

- Synthesis of Organic Compounds : The complex has been used for the synthesis of 1,8-dioxooctahydroxanthenes and 1,8-dioxodecahydroacridines, highlighting its versatility and efficiency as a catalyst (Mokhtary & Langroudi, 2014).

Sensing and Detection Applications

- Optical Sensor Development : A boron trifluoride complex has been developed as an optical sensor for detecting trace amounts of water in acetonitrile, showcasing its potential in sensitive detection technologies (Tsumura, Ohira, Imato, & Ooyama, 2020).

Safety and Hazards

Boron trifluoride acetonitrile complex is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin, and toxic if inhaled . It reacts violently with water . Therefore, it is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Direcciones Futuras

The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates . The expanding usage is opening up new avenues for growth in the market .

Mecanismo De Acción

Target of Action

The primary target of the Boron Trifluoride Acetonitrile Complex is organic reactions . It acts as a Lewis acid and a catalyst , facilitating various organic synthesis reactions . It is also used in the production of antibiotics .

Mode of Action

The this compound interacts with its targets by acting as a Lewis acid . Lewis acids are electron pair acceptors, and in this case, the boron atom in the complex accepts an electron pair from a Lewis base (the reactant in the organic reaction). This interaction leads to the formation of a Lewis acid-base adduct, facilitating the organic reaction .

Biochemical Pathways

The this compound doesn’t directly interact with biochemical pathways. Instead, it influences the synthetic pathways of organic reactions . It is used in the synthesis of various boron compounds, including boron halide, boron element, borane, and sodium borohydride .

Result of Action

The result of the action of the this compound is the facilitation of organic reactions . By acting as a Lewis acid and a catalyst, it enables the synthesis of various boron compounds . In the context of antibiotic production, it can enhance the reaction rate and increase the yield .

Propiedades

IUPAC Name |

acetonitrile;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUCXUKCBNISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472978 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-16-6 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, (acetonitrile)trifluoro-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

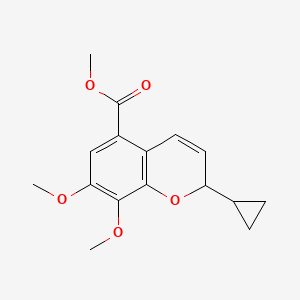

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)

![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)